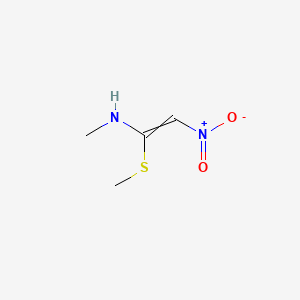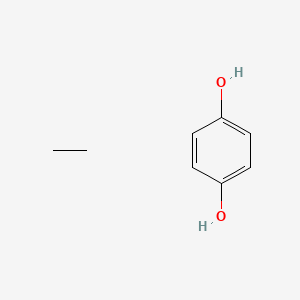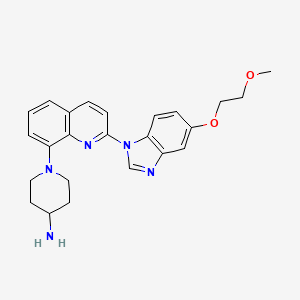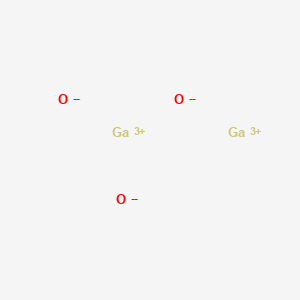
氧化镓
描述
Gallium Oxide (Ga2O3) is an important wide bandgap transparent conductive oxide with many excellent properties . It is widely used in many fields such as catalysis, electroluminescence, biology, and more . It has five different polymorphs: α-Ga2O3 (rhombohedral), β-Ga2O3 (monoclinic), γ-Ga2O3 (defective spinel), δ-Ga2O3 (cubic), and ε-Ga2O3 (orthorhombic) . Among them, both α-Ga2O3 and β-Ga2O3 are the most common polymorphs .
Synthesis Analysis
The preparation of gallium oxide by the hydrothermal method has been highlighted and the effects of hydrothermal conditions on the morphologies and sizes of the final products were summarized . A novel, highly effective gallium oxide nanocatalyst was synthesized and characterized by FT-IR, X-ray diffraction pattern (XRD), Scanning electron microscope (SEM), and Energy-dispersive X-ray spectroscopy (EDAX) analysis .Molecular Structure Analysis
There are five different polymorphs of Ga2O3, namely, α-Ga2O3 (rhombohedral), β-Ga2O3 (monoclinic), γ-Ga2O3 (defective spinel), δ-Ga2O3 (cubic), and ε-Ga2O3 (orthorhombic) . The β-Ga2O3 is the most stable polymorph under normal conditions, and the other four polymorphs can be converted into β-Ga2O3 under certain conditions (above 600 ℃, 1 h or more) . .Physical And Chemical Properties Analysis
Gallium oxide is an ultra-wide bandgap semiconductor material. The bandgap of gallium oxide is 4.8 eV, which is far greater than the bandgap of other semiconductor materials, like Silicon (1.1 eV), SiC (3.26 eV), and GaN (3.4 eV) . The electrical conductivity of gallium oxide is high, which allows the material to perform better than GaN and SiC in terms of low resistance electrical contacts .科学研究应用
Power Electronics
Gallium oxide is emerging as a viable candidate for certain classes of power electronics . The performance of technologically important high voltage rectifiers and enhancement-mode Metal-Oxide Field Effect Transistors benefit from the larger critical electric field of β-Ga2O3 relative to either SiC or GaN .
Solar Blind UV Photodetectors
Gallium oxide has been used in solar blind UV photodetectors . These devices are characterized by strong absorbance within the ultraviolet spectrum, demonstrating potential as a UV radiation detector .
Solar Cells
Gallium oxide has been utilized in solar cells . It serves as an ideal buffer layer for photovoltaic cells, preserving their electrical properties without adverse effects .
Sensors
Gallium oxide has found applications in various sensors . For instance, it exhibits promise in gas sensors, particularly in achieving significant response levels in oxygen gas sensing, even at low temperatures ranging from 300 to 600°C .
Optoelectronic Devices
Gallium oxide has been integrated into LEDs, potentially enhancing their light efficiency . It can also be utilized to produce transparent conducting films boasting excellent conductivity and high transmission in the visible spectrum, making them ideal for electrode applications in diverse optoelectronic devices .
Other Applications
Other applications of Gallium oxide include its use in flat panel displays , as a UV filter , and in MOS capacitor and MOS structure .
Each of these applications leverages the unique properties of Gallium oxide, such as its large bandgap and excellent physical and chemical properties . However, it’s worth noting that the absence of clear demonstrations of p-type doping in Ga2O3, which may be a fundamental issue resulting from the band structure, makes it very difficult to simultaneously achieve low turn-on voltages and ultra-high breakdown .
作用机制
Target of Action
Gallium oxide (Ga₂O₃) is an emerging semiconductor that has attracted significant attention due to its excellent material properties . Its primary targets are electronic devices, specifically power electronics, solar blind UV photodetectors, solar cells, and sensors . It offers capabilities beyond existing technologies due to its large bandgap .
Mode of Action
Gallium oxide interacts with its targets primarily through its electronic properties. It features an extremely large bandgap of greater than 4.5 eV , which allows it to withstand high electric fields, leading to devices with unprecedented performance . This large bandgap is a key factor in its interaction with electronic devices, enabling it to function effectively in high-power applications .
Biochemical Pathways
While gallium oxide is primarily used in electronics, it has also shown potential in biomedical applications. For instance, gallium (III) complexes have been found to exhibit antitumor activity . These complexes can promote cell cycle arrest and apoptosis in cancer cells by consuming intracellular iron, enhancing intracellular reactive oxygen species (ROS), activating caspase-3/9, and releasing cytochromes . .
Pharmacokinetics
Gallium compounds used in clinical medicine, such as gallium nitrate, have been studied . These compounds display anti-inflammatory and immunosuppressive activity in animal models
Result of Action
The result of gallium oxide’s action is primarily observed in its electronic applications. Its large bandgap and high critical electric field enable the creation of powerful and efficient electronic devices . In biomedical applications, gallium (III) complexes can induce apoptosis in cancer cells , suggesting potential therapeutic applications.
Action Environment
The action of gallium oxide can be influenced by environmental factors. For instance, when exposed to air or water, gallium-based liquid metals form a gallium oxide layer with nanoscale thickness . This “oxide nano-skin” passivates the metal surface, allowing for the formation of stable microstructures and films despite the high-surface tension of liquid metal . The oxide skin also affects the interfacial electrical resistance of the metals . Therefore, the environment plays a crucial role in determining the action, efficacy, and stability of gallium oxide.
未来方向
Gallium oxide has a great application prospect in the field of high-voltage devices and optoelectronic devices . It is also promising for power electronics and solar blind UV detectors, as well as extreme environment electronics (high temperature, high radiation, and high voltage (low power) switching .
属性
IUPAC Name |
digallium;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVQOSZGJRYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ga+3].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O3 | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | gallium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84013-33-2 (67Ga-labeled cpd) | |
| Record name | Gallium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60925583 | |
| Record name | Gallium oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gallium oxide is an odorless fine white powder. Insoluble in water. (NTP, 1992), Found in different crystal forms with the beta being the only stable form; [Merck Index] White odorless solid; [CAMEO] Fine white crystalline powder; [Acros Organics MSDS] | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
6.44 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Gallium oxide | |
CAS RN |
12024-21-4, 12653-62-2, 84013-33-2 | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gallium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012653622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium oxide (67Ga2O3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084013332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F059V66A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
3236 to 3290 °F (NTP, 1992) | |
| Record name | GALLIUM OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20430 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Q & A
Q1: What is the molecular formula and weight of Gallium Oxide?
A1: The molecular formula of Gallium Oxide is Ga2O3. It has a molecular weight of 187.43 g/mol.
Q2: What are the different crystalline forms of Gallium Oxide, and which one is the most stable?
A2: Gallium oxide exists in five crystalline forms: α, β, γ, δ, and ε. The β-Ga2O3 polymorph is the most stable form at high temperatures. []
Q3: What are the key properties of β-Ga2O3 that make it suitable for power electronics?
A3: β-Ga2O3 possesses a wide bandgap of approximately 4.7-4.9 eV, coupled with a high estimated electric field breakdown strength of 8 MV/cm. [] This unique combination results in a Baliga Figure of Merit four times greater than that of GaN, making it highly promising for high-power applications. []
Q4: How does the surface roughness of Ga2O3 thin films affect its properties?
A4: Reducing the surface roughness of Ga2O3 thin films can lead to improved surface appearance and larger grain size, enhancing its suitability for semiconductor power devices. []
Q5: How can the bandgap of gallium oxide be tuned for specific applications?
A5: The bandgap of gallium oxide can be tuned by controlling the size and shape of nanoparticles within a mesoporous silica support. This method allows for tailoring the material's optical properties. []
Q6: What methods are used for the synthesis and deposition of Ga2O3 thin films?
A6: Several methods have been explored for Ga2O3 thin film synthesis and deposition, including:
- Atomic Layer Deposition (ALD): This method enables the growth of highly oriented crystalline Ga2O3 films on different substrates at low temperatures, making it energy-efficient. []
- RF Magnetron Sputtering: This technique is effective for depositing Ga2O3 films on various substrates, including SiO2. Post-annealing can improve the crystalline quality of these films. []
- Metal-Organic Chemical Vapor Deposition (MOCVD): This method offers fast growth rates, which is crucial for high-voltage power devices. Using precursors like TMGa requires careful control to manage carbon incorporation. []
- Microwave Irradiation Assisted Deposition: This technique allows for the deposition of Ga2O3 at low temperatures (<200°C) using a metalorganic precursor. []
- Chemical Vapor Deposition (CVD): CVD methods, sometimes assisted by a corona plasma, have shown promise for synthesizing Ga2O3 nanowires, particularly on silicon carbide substrates. [, ]
Q7: What are the potential applications of Ga2O3 in optoelectronics?
A7: Ga2O3 exhibits significant potential in optoelectronic applications, including:
- Solar-Blind UV Detectors: Ga2O3 nanowires, with their high photocarrier separation efficiency and suitable bandgap, are promising materials for highly sensitive and responsive solar-blind UV detectors. [, , ]
- Deep-UV Optoelectronics: Ga2O3's wide bandgap makes it suitable for deep-UV optoelectronic devices. Its integration with GaN heterostructures opens avenues for high-performance next-generation devices. []
Q8: How is Ga2O3 used in catalysis?
A8: Ga2O3, particularly in its nanorod morphology, exhibits excellent catalytic activity in various reactions, including:
- Oxidation of Aromatic Amines: Ga2O3 nanorods with high surface area act as efficient heterogeneous catalysts for selectively oxidizing aromatic amines to azoxy compounds using hydrogen peroxide. [] This eliminates the need for transition metal catalysts, making the process more environmentally friendly.
Q9: Can Ga2O3 be used to create transparent conductive coatings?
A9: Yes, ultrathin Ga2O3 layers transferred from liquid gallium onto substrates like P3HT offer high mechanical stability and act as protective layers, significantly reducing photodegradation rates while maintaining optical transparency. [] These properties make them suitable for flexible electronics and photovoltaics.
Q10: How can the properties of Ga2O3 be further tailored for specific applications?
A10: Several approaches can be utilized to fine-tune Ga2O3's properties:
- Doping: Doping with Si or Sn introduces n-type conductivity, while Mg or Fe doping yields semi-insulating characteristics. This tunability allows for the fabrication of diverse device architectures for high-power applications. [, ]
- Nanoengineering: Controlling the size and morphology of Ga2O3 nanostructures, such as nanowires, can significantly influence their properties, particularly for sensing and optoelectronic applications. []
- Heterostructure Formation: Combining Ga2O3 with other materials like Si, SiC, or diamond in heterostructures addresses its limitations in thermal conductivity and p-type doping while enhancing device reliability. []
Q11: What are the main challenges in utilizing Ga2O3 for power electronics?
A11: Despite its potential, several challenges hinder the widespread adoption of Ga2O3 in power electronics:
- Defect Control: Controlling native defects like vacancies and their interaction with impurities is crucial for optimizing device performance and long-term stability. []
- P-Type Doping: Achieving reliable and efficient p-type doping in Ga2O3 remains a significant hurdle for creating advanced device structures. [, ]
- Thermal Management: Ga2O3's low thermal conductivity poses a challenge for heat dissipation in high-power devices. []
Q12: What are the key areas of ongoing research in the field of Ga2O3?
A12: Research on Ga2O3 is progressing rapidly, with key areas including:
- Growth of High-Quality Single Crystals: Efforts are focused on scaling up the production of high-quality β-Ga2O3 single crystals using techniques like Czochralski and Edge-defined Film-fed Growth. []
- Development of Novel Doping Techniques: Researchers are actively exploring alternative doping methods to overcome limitations associated with conventional doping strategies and achieve efficient p-type conductivity. []
- Interface Engineering: Optimizing the interfaces between Ga2O3 and other materials in heterostructures is crucial for enhancing device performance and reliability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



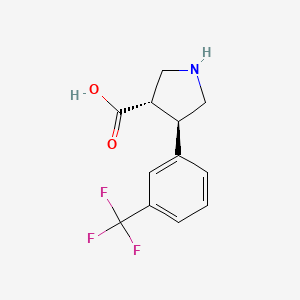
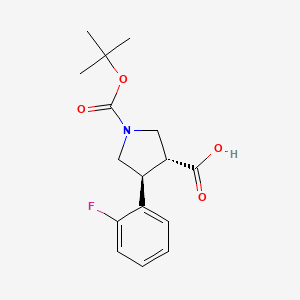

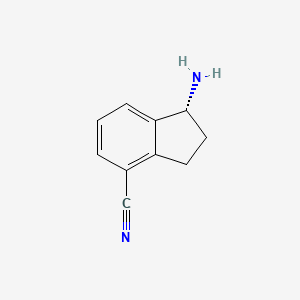
![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
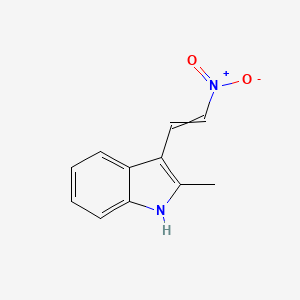

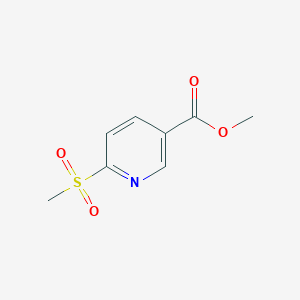
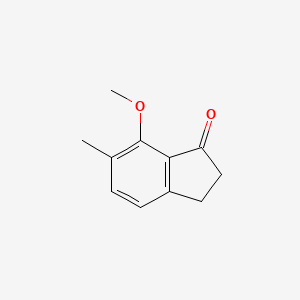
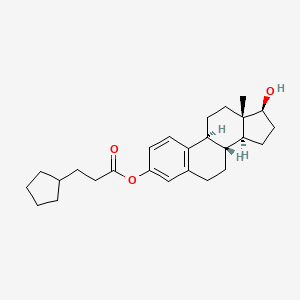
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate](/img/structure/B7856327.png)
